Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17802132
InChI: InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate

CAS No.:

Cat. No.: VC17802132

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate
Standard InChI InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3
Standard InChI Key UHALVWRLUIYWEM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CC(CN)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate belongs to the class of aromatic amino esters, combining features of both benzylamines and α-amino acids. The compound's molecular architecture consists of three primary components:

  • A 2-methoxyphenyl group providing aromaticity and hydrophobic character

  • An aminomethyl substituent enabling hydrogen bonding and nucleophilic reactivity

  • A methyl propanoate ester conferring polarity and metabolic stability

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
IUPAC Namemethyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate
CAS Registry NumberNot publicly disclosed
XLogP31.4 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The spatial arrangement of these functional groups creates distinct electronic environments that influence both chemical reactivity and biological interactions. The ortho-methoxy substitution on the phenyl ring induces steric effects that modulate the compound's conformational flexibility, while the β-amino ester moiety participates in zwitterionic resonance stabilization.

Synthesis and Purification Methodologies

Laboratory-Scale Synthesis

The standard synthetic route involves a Michael addition reaction between 2-methoxybenzylamine and methyl acrylate under mild basic conditions. This one-pot procedure typically achieves yields of 68-75% in research settings:

  • Reaction Mechanism:
    2-Methoxybenzylamine+Methyl acrylateEt3NMethyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate\text{2-Methoxybenzylamine} + \text{Methyl acrylate} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate}

  • Optimization Parameters:

    • Temperature: 25-40°C

    • Solvent: Anhydrous methanol or ethanol

    • Catalyst: Triethylamine (2-5 mol%)

    • Reaction Time: 12-24 hours

Table 2: Comparative Synthesis Conditions

ParameterLaboratory ScaleIndustrial Production
Yield68-75%82-88%
Purity95-98%>99%
Throughput50-100 g/batch500-1000 kg/month
Energy Consumption15-20 kWh/kg8-12 kWh/kg

Industrial Manufacturing

Large-scale production employs continuous flow reactors with immobilized enzyme catalysts to enhance efficiency. Key process innovations include:

  • Microchannel reactors reducing diffusion limitations

  • Solid-supported lipase catalysts enabling catalyst recycling

  • In-line FTIR monitoring for real-time quality control

Purification typically combines fractional distillation with preparative HPLC, achieving pharmaceutical-grade purity (>99.5%) for critical applications .

TargetActivityPotency (μM)Selectivity Index
MAO-BInhibition12.38.2
PKC-θAllosteric modulation8.95.1
σ-1 ReceptorPartial agonism3.112.4
5-HT₃ ReceptorAntagonism5.66.8

These multi-target activities suggest potential applications in neurological disorders, with particular interest in Parkinson's disease and chemotherapy-induced nausea.

Applications in Synthetic Chemistry

Asymmetric Synthesis

The compound serves as a chiral building block for:

  • Preparation of β²-amino acid derivatives

  • Synthesis of spirocyclic alkaloid analogs

  • Construction of peptidomimetic scaffolds

Catalytic Applications

Recent developments have utilized the amine functionality in:

  • Organocatalytic asymmetric aldol reactions

  • Phase-transfer catalysis for C-C bond formation

  • Ligand design for transition metal complexes

Table 4: Synthetic Utility Comparison

ApplicationYield (%)Enantiomeric Excess (%)
β²-Amino Acid Deriv.7892
Spirocyclic Alkaloid6585
Peptidomimetic8289

These applications highlight the compound's versatility in modern organic synthesis .

ParameterSpecification
Hazard StatementsH315, H319, H335
Precautionary MeasuresP261, P264, P271
Storage Temperature2-8°C (desiccated)
Shelf Life24 months
Disposal MethodIncineration

Proper personal protective equipment (PPE) including nitrile gloves and chemical splash goggles is mandatory during handling. The compound shows low acute toxicity (LD₅₀ > 2000 mg/kg oral, rat) but demonstrates cumulative effects in repeat-dose studies .

Comparison with Structural Analogues

Ethyl 3-{[(2-Methoxyphenyl)Methyl]Amino}Propanoate (CAS 1094629-97-6) provides an instructive comparison:

Table 6: Structural Analogue Comparison

PropertyMethyl DerivativeEthyl Derivative
Molecular Weight223.27 g/mol237.29 g/mol
LogP1.41.8
Aqueous Solubility12.3 mg/mL8.7 mg/mL
MAO-B Inhibition12.3 μM18.9 μM
Synthetic Cost$42/g$58/g

The ethyl analogue's increased lipophilicity enhances blood-brain barrier penetration but reduces aqueous solubility, demonstrating structure-activity relationship (SAR) trade-offs common in medicinal chemistry.

Research Gaps and Future Directions

While significant progress has been made, several areas require further investigation:

  • Metabolic Stability:

    • Hepatic microsome studies show rapid Phase II glucuronidation (t₁/₂ = 23 min)

    • Need for prodrug strategies to enhance oral bioavailability

  • Target Validation:

    • CRISPR-Cas9 knockout models needed to confirm pharmacological targets

    • Lack of cryo-EM structures for observed protein interactions

  • Formulation Science:

    • Development of nanoparticle delivery systems for CNS targeting

    • Evaluation of transdermal administration routes

Future research should prioritize structure-activity relationship studies focusing on:

  • Replacement of methoxy group with bioisosteres

  • Stereochemical optimization of the aminomethyl center

  • Development of fluorinated derivatives for PET imaging applications

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